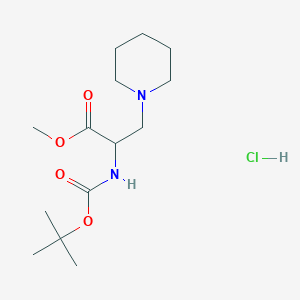

2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride

Description

2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a piperidine ring, a methyl ester group, and a hydrochloride counterion. The Boc group is a widely used protecting group for amines, offering stability under basic conditions and selective cleavage under acidic conditions (e.g., trifluoroacetic acid) . The methyl ester enhances solubility in organic solvents and can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The piperidine moiety contributes to the compound’s basicity, which is neutralized by the hydrochloride salt, improving aqueous solubility for pharmaceutical applications.

Potential factors could include challenges in synthesis, stability issues, or reduced demand compared to alternatives.

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)15-11(12(17)19-4)10-16-8-6-5-7-9-16;/h11H,5-10H2,1-4H3,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSLJVUXSGJOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1CCCCC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the piperidine ring and subsequent esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, ranging from -78°C to room temperature, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure, featuring a piperidine ring, suggests possible interactions with biological receptors, making it a candidate for various therapeutic applications.

GSK-3β Inhibition

Research indicates that derivatives of piperidine compounds, including those similar to 2-tert-butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride, have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous diseases, including diabetes and cancer. The presence of bulky substituents on the piperidine nitrogen has shown varying degrees of biological activity, with some compounds exhibiting significant inhibition potency .

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Example A | 0.5 | High potency GSK-3β inhibitor |

| Example B | 5.0 | Moderate potency |

Analgesic Activity

Another area of application is in the development of analgesic agents. Compounds similar to 2-tert-butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride have demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. This suggests potential use in pain management therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the coupling of piperidine derivatives with carboxylic acids under specific conditions. The modification of substituents on the piperidine ring allows for the development of a library of compounds with tailored biological activities.

Synthetic Pathway Example

- Starting Materials : Piperidine derivative, tert-butoxycarbonyl group.

- Reagents : Coupling agents (e.g., DIC, HOBt).

- Conditions : Typically carried out in DMF or DMSO at elevated temperatures.

Case Study 1: Anti-inflammatory Agents

A study explored the anti-inflammatory properties of piperidine-based compounds, including derivatives of the target compound. The findings indicated that certain modifications enhanced anti-inflammatory activity, suggesting that this compound could be further developed for treating inflammatory diseases .

Case Study 2: Metabolic Stability

In another research effort focused on improving metabolic stability for drug candidates, modifications to the structure similar to that of 2-tert-butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride were evaluated. The results showed that specific structural changes could lead to improved pharmacokinetic profiles, making these compounds more viable as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing for selective reactions at other functional groups. The piperidine ring can interact with biological targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic Acid tert-Butyl Ester Hydrochloride (A897553)

- Molecular Formula : C₁₂H₂₃ClN₂O₂

- Functional Groups : Boc-protected amine, bicyclic amine (3-azabicyclo[3.2.1]octane), hydrochloride salt.

- Key Differences: The bicyclic structure introduces rigidity compared to the flexible piperidine ring in the target compound.

- Applications : Likely used as a constrained amine intermediate in drug discovery, particularly for CNS targets.

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic Acid Hydrochloride (A908987)

- Molecular Formula: C₁₁H₁₄ClNO₃

- Functional Groups: Methoxy group, tetrahydroisoquinoline ring, carboxylic acid hydrochloride.

- Key Differences: The methoxy group introduces electron-donating effects, altering reactivity in aromatic systems. The tetrahydroisoquinoline scaffold is pharmacologically significant in alkaloid-derived drugs (e.g., antitumor agents).

- Applications: Potential use in bioactive molecule synthesis due to the isoquinoline core.

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Target Compound | C₁₄H₂₅ClN₂O₄ | 320.82 | Boc, piperidine, methyl ester, HCl | Flexible amine, ester hydrolysis site |

| A897553 | C₁₂H₂₃ClN₂O₂ | 262.78 | Boc, bicyclic amine, HCl | Rigid bicyclic scaffold |

| A908987 | C₁₁H₁₄ClNO₃ | 243.69 | Methoxy, tetrahydroisoquinoline, HCl | Aromatic ring with methoxy substitution |

Key Research Findings and Implications

Reactivity and Stability

- Boc Group Stability : Both the target compound and A897553 are susceptible to acid-mediated deprotection, but the bicyclic structure in A897553 may confer enhanced stability against enzymatic degradation .

- Ester Hydrolysis : The target compound’s methyl ester is prone to hydrolysis under alkaline conditions, a property absent in A897553 but relevant in prodrug design.

Analytical Methods

- GC-MS Analysis: Methyl esters (e.g., hexadecanoic acid methyl ester in ) are routinely analyzed via GC-MS, suggesting similar methods could assess the target compound’s purity and degradation products .

Pharmacological Potential

- Piperidine vs. Isoquinoline: Piperidine derivatives are common in neuromodulators (e.g., SSRIs), while tetrahydroisoquinolines are explored for anticancer activity. The target compound’s piperidine moiety may favor CNS applications, whereas A908987’s structure aligns with oncology research .

Biological Activity

2-tert-Butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride, a compound with significant potential in pharmaceutical applications, is characterized by its unique chemical structure and biological activity. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₅ClN₂O₄ |

| Molecular Weight | 308.81 g/mol |

| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-3-piperidin-1-ylpropanoic acid; hydrochloride |

| PubChem CID | 119031126 |

The biological activity of 2-tert-butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride is primarily attributed to its role as an amino acid derivative. It exhibits potential as a pharmacological agent due to its interaction with various biological pathways.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit certain enzymatic activities, which may be beneficial in therapeutic contexts:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes related to inflammation and pain pathways, indicating that this compound could have anti-inflammatory effects .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Study on Cardiovascular Effects : A study examined the effects of piperidine derivatives on cardiovascular health, noting significant reductions in platelet aggregation when tested against P2Y12 receptor activity. The findings suggest that this class of compounds could be developed further for cardiovascular applications .

Safety and Toxicology

Safety data for 2-tert-butoxycarbonylamino-3-piperidin-1-yl-propionic acid methyl ester hydrochloride indicate moderate toxicity levels. The compound is classified under various hazard statements relating to skin and eye irritation (H315, H319), necessitating appropriate handling precautions during research and application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.